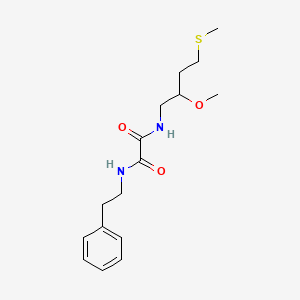
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide, also known as OMA, is a chemical compound that has gained attention in scientific research for its potential use in various fields. OMA is a synthetic compound that belongs to the class of oxamides and has been used in studies related to cancer, inflammation, and neurodegenerative diseases. In
Mécanisme D'action
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide exerts its effects by inhibiting the activity of enzymes involved in the regulation of cell growth and inflammation. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can induce the expression of genes that promote apoptosis and inhibit the growth of cancer cells. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can reduce inflammation and provide relief from inflammatory diseases.
Biochemical and Physiological Effects
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, ensuring a consistent supply for experiments. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to be stable under a variety of conditions, making it suitable for use in different experimental setups. However, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has not been extensively studied in humans, and its safety profile is not well-established.
Orientations Futures
For N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide research include the development of N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide derivatives and the study of N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide in combination with other drugs. Overall, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has the potential to be a valuable tool in scientific research and the development of new treatments for various diseases.
Méthodes De Synthèse
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylsulfanylbutylamine with 2-phenylethyl isocyanate. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been widely studied for its potential use in cancer treatment. Studies have shown that N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cells. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N'-(2-methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-14(9-11-22-2)12-18-16(20)15(19)17-10-8-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPCSECKERRXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine](/img/structure/B2907258.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)
![4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2907260.png)
![1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2907261.png)
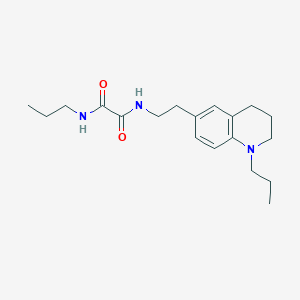
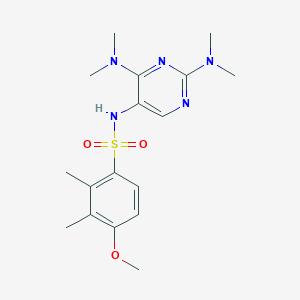
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2907265.png)
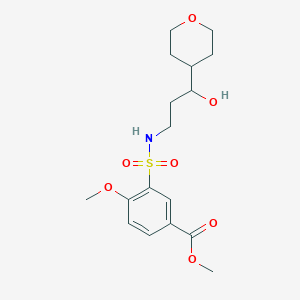
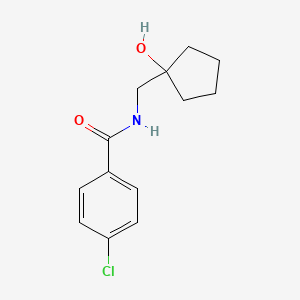
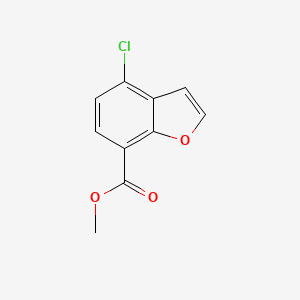
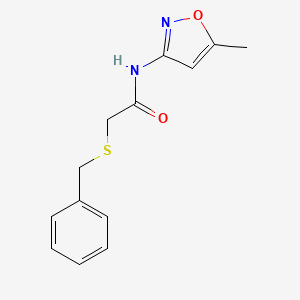
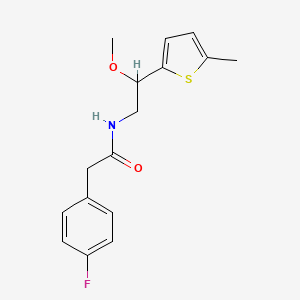
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B2907274.png)